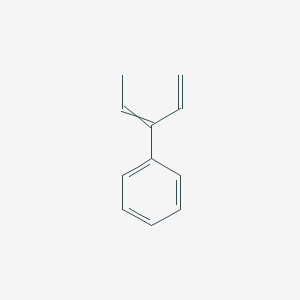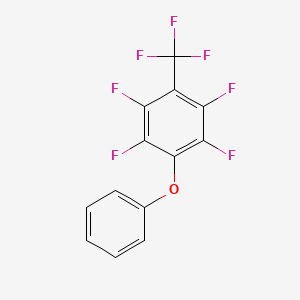
2-Methylbutan-1-ol;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutan-1-ol is an organic compound with the molecular formula C5H12O. It is a type of alcohol that is commonly used in organic synthesis and industrial applications. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is widely used in various industrial processes, including as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylbutan-1-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction involves the addition of water to the alkene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the hydration process.
Industrial Production Methods
In industrial settings, 2-Methylbutan-1-ol is often produced by the hydrolysis of esters. For example, isoamyl acetate can be hydrolyzed in the presence of a strong acid to yield 2-Methylbutan-1-ol . The process involves boiling the ester with a potassium hydroxide solution, followed by washing with dilute phosphoric acid, drying, and distillation to obtain the pure alcohol.
化学反応の分析
Types of Reactions
2-Methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanal or 2-methylbutanoic acid.
Reduction: It can be reduced to form 2-methylbutane.
Substitution: It can undergo substitution reactions to form halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like hydrogen bromide (HBr) in the presence of phosphoric acid.
Major Products
Oxidation: 2-Methylbutanal, 2-Methylbutanoic acid
Reduction: 2-Methylbutane
Substitution: 2-Methylbutyl bromide
科学的研究の応用
2-Methylbutan-1-ol has several applications in scientific research and industry:
Organic Synthesis: It is used as a solvent and as an intermediate in the synthesis of various organic compounds.
Lubricants and Plasticizers: It is used in the formulation of lubricants and plasticizers.
Additives: It is used as an additive in oils and paints.
Perfuming Agent: It is employed as a perfuming agent in the fragrance industry.
作用機序
The mechanism of action of 2-Methylbutan-1-ol in chemical reactions often involves the formation of an alkyloxonium ion. In the presence of a strong acid like phosphoric acid, the hydroxyl group of the alcohol is protonated, forming an alkyloxonium ion. This ion acts as a good leaving group, facilitating the formation of a carbocation. The carbocation can then undergo various reactions, such as elimination to form alkenes or substitution to form halogenated compounds .
類似化合物との比較
Similar Compounds
2-Methylbutan-2-ol: Another isomer of 2-Methylbutan-1-ol, differing in the position of the hydroxyl group.
Propan-2-ol: A simpler alcohol with a similar structure but fewer carbon atoms.
Butan-2-ol: An alcohol with a similar carbon chain length but different branching.
Uniqueness
2-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and the types of reactions it undergoes. Its use in various industrial applications, such as in lubricants, plasticizers, and as a perfuming agent, also sets it apart from other similar compounds .
特性
CAS番号 |
45241-53-0 |
|---|---|
分子式 |
C15H39O7P |
分子量 |
362.44 g/mol |
IUPAC名 |
2-methylbutan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C5H12O.H3O4P/c3*1-3-5(2)4-6;1-5(2,3)4/h3*5-6H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChIキー |
SFPOYDTYVMBAPP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CO.CCC(C)CO.CCC(C)CO.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)









![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)


